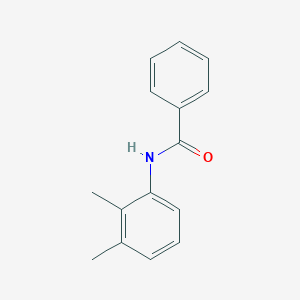

N-(2,3-dimethylphenyl)benzamide

Description

Properties

CAS No. |

3096-94-4 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17) |

InChI Key |

KOKRWDZFZBINOW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |

Other CAS No. |

3096-94-4 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

N-(2,3-Dimethylphenyl)benzamide serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduces to amines or alcohols using agents like lithium aluminum hydride.

- Substitution Reactions: The amide group can be replaced by other nucleophiles under specific conditions.

Research indicates that this compound exhibits several biological activities:

- Analgesic and Anti-inflammatory Effects: As a non-steroidal anti-inflammatory drug (NSAID), it inhibits cyclooxygenase (COX) enzymes, reducing pain and inflammation. Clinical studies have shown its efficacy in treating conditions such as headaches, dental pain, osteoarthritis, and dysmenorrhea .

Table 1: Biological Activities of this compound

Medicinal Applications

The compound has been explored for its potential in drug development:

- Antimicrobial Properties: Recent studies have investigated its efficacy against bacterial infections. Modifications of the benzamide structure have shown improved antimicrobial profiles against resistant strains .

Case Study:

A study on fluoro-trifluoromethyl-substituted benzamides demonstrated enhanced antimicrobial action correlated with molecular substitutions. This highlights the potential for this compound derivatives in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Conformational Properties of Selected Benzamide Derivatives

Key Observations:

- Substituent Effects: Electron-donating methyl groups in N23DMPBA reduce electronic polarization compared to electron-withdrawing chloro substituents in N23DCPBA. This alters hydrogen-bond strength and crystal packing .

- Conformational Flexibility: Anti conformations in N23DMPBA and 2-chloro derivatives minimize steric clashes, whereas syn conformations in halogenated analogs enhance dipole interactions .

Pharmacological and Metabolic Profiles

- LY201116 (4-Amino-N-(2,6-dimethylphenyl)benzamide): This anticonvulsant exhibits rapid absorption (94% oral bioavailability) and metabolism via N-acetylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP), the major urinary metabolite . In contrast, N23DMPBA lacks reported bioactivity, though its derivatives (e.g., 3-[(2-chloroacetyl)amino]-N-(2,3-dimethylphenyl)benzamide) are used as pharmaceutical intermediates .

- Urease Inhibition: Sulfonamide-containing benzamide derivatives (e.g., compound 14 in ) demonstrate urease inhibition (IC₅₀ = 8.2–12.4 µM), highlighting the role of sulfonamide groups in enzyme targeting .

Preparation Methods

Classical Acylation via Benzoyl Chloride

The most widely documented approach involves the direct acylation of 2,3-dimethylaniline with benzoyl chloride. This method leverages nucleophilic acyl substitution under Schotten-Baumann conditions:

Reaction Scheme:

Procedure:

-

Base Selection: Aqueous sodium hydroxide (10–20%) is typically used to scavenge HCl, with yields reaching 85–92% under optimized conditions .

-

Solvent Systems: Dichloromethane or toluene facilitates phase separation, minimizing side reactions like over-acylation .

-

Temperature Control: Reactions proceed at 0–5°C to suppress thermal degradation of the aniline substrate .

Data Table 1: Optimization of Classical Acylation

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Molar Ratio (1:1.1) | Aniline:BzCl | 89 | 98.5 | |

| Reaction Time | 2–4 h | 91 | 99.2 | |

| Solvent | Dichloromethane | 87 | 97.8 |

Industrial Adaptation:

-

Continuous flow reactors enhance safety by mitigating exothermic risks .

-

Distillation recovers excess benzoyl chloride (bp 197°C), achieving 95% atom economy .

Coupling Agent-Mediated Synthesis

For substrates sensitive to HCl, carbodiimide-based coupling agents (e.g., DCC, EDCI) activate benzoic acid for amide bond formation:

Reaction Scheme:

Key Advantages:

-

Avoids corrosive benzoyl chloride, suitable for lab-scale synthesis .

-

DMAP (4-dimethylaminopyridine) catalyzes the reaction, reducing activation energy .

Data Table 2: Coupling Agent Performance

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Byproduct Management |

|---|---|---|---|---|

| DCC | THF | 25 | 78 | DCU filtration |

| EDCI/HOBt | DMF | 0–5 | 82 | Aqueous extraction |

| CDI | Acetonitrile | 40 | 75 | CO₂ off-gassing |

Limitations:

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

Procedure:

-

2,3-Dimethylaniline (1 equiv), benzoic acid (1.1 equiv), and PCl₃ (1.2 equiv) are irradiated at 120°C for 15 min .

Mechanistic Insight:

Microwave energy selectively heats polar intermediates, reducing activation time from hours to minutes .

Catalytic Methods Using Lewis Acids

FeCl₃ and Bi(OTf)₃ catalyze direct amidation between benzoic acid and 2,3-dimethylaniline:

Reaction Conditions:

Advantages:

Solid-Phase Synthesis for High-Throughput Applications

Immobilized benzoyl derivatives on Wang resin enable parallel synthesis:

Steps:

-

Resin-bound benzoic acid activated with HATU.

-

Treated with 2,3-dimethylaniline in DMF (2 h, RT).

Applications:

Industrial-Scale Production

Patent CN104230703A Highlights :

-

Raw Materials: Benzoic acid and SOCl₂ react at 30–70°C with DMF catalyst.

-

Distillation: Short-path distillation at 20–50 mmHg isolates benzoyl chloride (99.5% purity).

-

Acylation: Batch reactors process 500 kg/day with 90% yield .

Environmental Considerations:

Purification and Characterization

Techniques:

-

Recrystallization: Ethanol/water (7:3) affords needle-like crystals (mp 127–129°C) .

-

Chromatography: Silica gel (hexane:EtOAc 4:1) resolves regioisomers .

-

Spectroscopy:

Comparative Analysis of Methods

Table 3: Method Efficacy Evaluation

| Method | Scale | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Classical Acylation | Industrial | 120 | 8.2 | 2.1 |

| Microwave | Lab | 450 | 3.1 | 1.4 |

| Bi(OTf)₃ Catalysis | Pilot | 280 | 5.7 | 1.9 |

E-Factor: Environmental factor; PMI: Process Mass Intensity

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)benzamide with high purity?

Methodological Answer: The synthesis typically involves a condensation reaction between 2,3-dimethylaniline and benzoyl chloride under controlled conditions. Key steps include:

- Reagent Purification : Pre-dry 2,3-dimethylaniline and benzoyl chloride to avoid hydrolysis side reactions.

- Solvent Selection : Use anhydrous dichloromethane or toluene to maintain inert conditions.

- Stoichiometry : Employ a 1:1.2 molar ratio (aniline:benzoyl chloride) to ensure complete acylation.

- Workup : Extract the crude product with dilute HCl to remove unreacted aniline, followed by recrystallization from ethanol to achieve >95% purity .

Q. How does the crystal structure of this compound inform its molecular conformation?

Methodological Answer: X-ray crystallography reveals critical structural features:

- Anti-Conformation : The N–H bond is antiperiplanar to the ortho- and meta-methyl groups on the aniline ring, minimizing steric clashes (Fig. 1).

- Dihedral Angles : The benzamide and aniline rings form a dihedral angle of 85.9(5)°, indicating near-perpendicular orientation.

- Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.02 Å) stabilize the crystal lattice into C(4) chains along the c-axis (Table 1) .

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.534 Å, b = 18.212 Å, c = 12.879 Å |

| N–H⋯O bond length | 2.02 Å |

| Dihedral angle (C6–C1–N1–C9) | 85.9(5)° |

Advanced Research Questions

Q. How can crystallographic techniques resolve structural contradictions in substituted benzamides?

Methodological Answer: Contradictions in substituent effects (e.g., methyl vs. chloro groups) are addressed via:

- High-Resolution Refinement : Use SHELXL for anisotropic displacement parameters and outlier rejection (R1 < 5% for I > 2σ(I)) .

- Comparative Analysis : Overlay structures (e.g., N-(2,3-dichlorophenyl)benzamide vs. N-(2,3-dimethylphenyl)benzamide) to assess steric/electronic impacts.

- Halogen Bonding Analysis : Identify Cl⋯O interactions (3.18 Å) in halogenated analogs using Mercury software .

Q. What role do intermolecular interactions play in the supramolecular architecture of this compound?

Methodological Answer: Intermolecular forces dictate packing motifs:

- N–H⋯O Hydrogen Bonds : Link molecules into infinite chains (Fig. 2), with graph-set notation C(4).

- Weak van der Waals Interactions : Methyl groups contribute to layered stacking along the ab-plane.

- Torsion Angle Analysis : The C10–C9–N1–C1 torsion (-63.4°) highlights conformational rigidity, critical for computational docking studies .

Q. How should researchers address discrepancies in dihedral angles between this compound and its analogs?

Methodological Answer: Discrepancies arise from substituent electronic effects:

- Data Normalization : Compare datasets refined using identical software (e.g., SHELXL) to minimize algorithmic bias.

- Statistical Validation : Apply Hirshfeld surface analysis to quantify contact contributions (e.g., H⋯H vs. H⋯O interactions).

- DFT Calculations : Optimize gas-phase geometries (B3LYP/6-31G*) and compare with experimental values to isolate crystal-packing effects .

Methodological Tools and Best Practices

- Crystallography Software : Use SHELX for refinement , ORTEP-3 for visualization , and WinGX for data integration .

- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and characterize intermediates via <sup>1</sup>H NMR (δ 7.8–8.1 ppm for amide protons) .

- Data Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD Code: DN2440) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.